molecular formula C24H33ClFN7O7S2 B15374691 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid CAS No. 25313-06-8

4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B15374691
CAS No.: 25313-06-8
M. Wt: 650.1 g/mol
InChI Key: BXXPJERGGYGDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazine-based sulfonyl fluoride derivative complexed with ethanesulfonic acid (1:1 ratio). Its structure features a 4,6-diamino-2,2-dimethyl-1,3,5-triazine core linked via a phenoxypropylcarbamoyl group to a 2-methylbenzenesulfonyl fluoride moiety. The ethanesulfonic acid counterion enhances solubility and stability. Notably, it belongs to a class of antifolate agents with demonstrated antitumor activity, particularly against colon adenocarcinomas and ovarian tumors in preclinical models . Its molecular weight is 610.6 g/mol, with a polar surface area of 185 Ų and eight rotatable bonds, suggesting moderate bioavailability .

Properties

CAS No.

25313-06-8

Molecular Formula

C24H33ClFN7O7S2

Molecular Weight

650.1 g/mol

IUPAC Name

4-[3-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C22H27ClFN7O4S.C2H6O3S/c1-13-11-14(5-8-18(13)36(24,33)34)28-21(32)27-9-4-10-35-17-7-6-15(12-16(17)23)31-20(26)29-19(25)30-22(31,2)3;1-2-6(3,4)5/h5-8,11-12H,4,9-10H2,1-3H3,(H2,27,28,32)(H4,25,26,29,30);2H2,1H3,(H,3,4,5)

InChI Key

BXXPJERGGYGDPP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1=C(C=CC(=C1)NC(=O)NCCCOC2=C(C=C(C=C2)N3C(=NC(=NC3(C)C)N)N)Cl)S(=O)(=O)F

Origin of Product

United States

Biological Activity

The compound 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid is a complex organic molecule with significant potential in biological applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring , which is known for its biological activity, particularly in anticancer research. The presence of multiple functional groups such as sulfonyl fluoride and chloro moieties enhances its reactivity and potential interactions with biological targets.

PropertyValue
Chemical FormulaC27H30ClFN6O7S2
Molecular Weight669.1 g/mol
CAS Number30885-71-3
IUPAC Name4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of the triazine scaffold exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown activity against colon cancer cell lines such as DLD-1 and HT-29 , where it induced apoptosis through specific signaling pathways .
  • Mechanism of Action : The mechanism involves the inhibition of key enzymes involved in cell proliferation. Notably, compounds with the triazine core have been linked to the inhibition of phosphatidylinositol 3-kinases (PI3K) and other crucial targets that regulate cancer cell growth and survival .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. It has been suggested that its sulfonyl fluoride group can form covalent bonds with nucleophilic residues in target enzymes, potentially leading to the inhibition of their activity. This property is critical for compounds designed to disrupt metabolic pathways in cancer cells.

Study on Triazine Derivatives

A study conducted on a series of triazine derivatives demonstrated significant cytotoxicity against a range of cancer types including breast (MCF-7), prostate (LNCaP), and lung (A549) cancers. The results indicated that compounds with multiple alkylating substituents exhibited enhanced anticancer activity .

Mechanistic Insights

In vitro studies have shown that specific triazine derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of p53-dependent pathways. This suggests that the compound could be further developed as a chemotherapeutic agent targeting resistant cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key physicochemical parameters is provided below:

Compound Name (CAS No.) Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Key Structural Differences
Target Compound (25312-98-5) 610.6 3 7 8 Propyl linker, 2-methylbenzenesulfonyl
NSC 127755 (31607-10-0) 609.1 3 7 9 Butyl linker, 4-chlorobenzenesulfonyl
4-[[2-[4-(4,6-Diamino-2,2-dimethyltriazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid (21316-25-6) 583.1 3 7 7 Acetyl linker, no methyl substitution
2-Chloro-4-[4-[3-(4,6-diaminotriazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid (31607-11-1) 610.6 3 7 8 Butyl linker, 2-chlorobenzenesulfonyl

Key Observations :

  • Linker Length: The propyl/butyl chain length impacts molecular flexibility and target binding. NSC 127755 (butyl linker) showed superior activity in colon adenocarcinoma models, possibly due to enhanced membrane penetration .
  • Substituents : The 2-methylbenzenesulfonyl group in the target compound may reduce metabolic degradation compared to chlorinated analogs .
Pharmacological Activity
Compound Antitumor Activity (Model) Synergistic Partners Toxicity Profile
Target Compound Active against M5076 ovarian tumor Not reported Moderate
NSC 127755 High activity in colon adenocarcinoma 36 (T/C 0.3) Synergistic with palmO-ara-C (NSC 135962) Low hematotoxicity
NSC 113917 Limited data; moderate activity in leukemia models None reported High renal clearance

Mechanistic Insights :

  • The target compound and NSC 127755 act as folate antagonists, inhibiting dihydrofolate reductase (DHFR). However, NSC 127755’s butyl linker may enhance intracellular retention, explaining its higher potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.